molecular formula C18H21FINO2 B1664806 Altropane CAS No. 180468-34-2

Altropane

Cat. No. B1664806
M. Wt: 429.3 g/mol
InChI Key: GTQLIPQFXVKRKJ-UNSMHXHVSA-N
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Description

Altropane, also known as O-587, IACFT, or 2β-carbomethoxy-3β-(4-fluorophenyl)-N-((E)-3-iodo-prop-2-enyl)tropane, is a phenyltropane derivative . It acts as a potent dopamine reuptake inhibitor and long-acting stimulant drug . It has been mainly used in its 125 I radiolabelled form for mapping the distribution of dopamine transporters in the brain . This has led to its development as a potential diagnostic tool for early detection of Parkinson’s disease . It is also being investigated for potential use in the diagnosis and treatment of attention deficit hyperactivity disorder (ADHD) .


Synthesis Analysis

The synthesis of Altropane involves the iodination of the N-allyl analog of WIN 35,428 . When radiolabeled with the gamma-emitting isotope [123I], Altropane serves as a SPECT ligand with high affinity and selectivity for the dopamine transporter .


Molecular Structure Analysis

Altropane has a molecular formula of C18H21FINO2 . Its molecular weight is approximately 429.2677 g/mol . The InChIKey for Altropane is GTQLIPQFXVKRKJ-UNSMHXHVSA-N .


Chemical Reactions Analysis

Altropane is an iodinated form of the N-allyl analog of WIN 35,428 . It acts as a dopamine transport inhibitor . When radiolabeled with the gamma emitting isotope [123I], Altropane serves as a SPECT ligand with high affinity and selectivity for the dopamine transporter .


Physical And Chemical Properties Analysis

Altropane has a chemical formula of C18H21FINO2 . Its molar mass is 429.274 g·mol −1 . The InChIKey for Altropane is GTQLIPQFXVKRKJ-UNSMHXHVSA-N .

Scientific Research Applications

Radio-imaging Agent for Early Diagnosis

Altropane is being developed as a radio-imaging agent for early diagnosis of Parkinson's disease (PD) and attention deficit hyperactivity disorder (ADHD). It is utilized with single photon emission tomography (SPECT) and is in phase III clinical trials for PD and phase II for ADHD (Cattabeni, 2002).

Method Development for Analysis in Rat Plasma

Altropane's promise as a radiopharmaceutical for SPECT or positron emission tomography (PET) imaging of the brain has been demonstrated. This study focused on the development and validation of capillary electrophoresis techniques to analyze Altropane in rat plasma (Hettiarachchi et al., 2000).

Correlation with Dopamine Content

A study used Altropane to assess dopamine transporter (DAT) levels in a rat model of Parkinson's disease. It found that Altropane binding correlated with dopamine content in the striatum but not in the substantia nigra (Gleave et al., 2011).

PET Imaging of Dopamine Transporter Sites

Altropane shows high affinity and selectivity for DAT sites in the striatum, making it suitable for PET imaging of dopamine transporter sites. This research highlighted its potential as an important DAT ligand for both research and clinical applications (Fischman et al., 2001).

Sensitivity in Detecting Parkinson's Disease

Altropane SPECT might be a sensitive imaging modality for detecting early Parkinson's disease, offering an alternative to the more expensive and less available PET scans (Fernandez et al., 2001).

Pharmacokinetic Profile in Rats

This study evaluated the pharmacokinetic profile of Altropane in male and female Sprague-Dawley rats, focusing on parameters like plasma concentrations, clearances, and volume of distribution (Hettiarachchi et al., 2001).

Safety And Hazards

The safety and hazards of Altropane are currently under investigation. It is being developed as a potential radio-imaging agent to be used with single photon emission tomography (SPECT), for the early diagnosis of Parkinson’s disease (PD) and attention deficit hyperactivity disorder (ADHD) .

Future Directions

Altropane is being developed as a potential radio-imaging agent for the early diagnosis of Parkinson’s disease (PD) and attention deficit hyperactivity disorder (ADHD) . It is also being investigated for its potential use in the diagnosis and treatment of these conditions . Future research will likely focus on further understanding its mechanism of action and optimizing its use in diagnostic applications .

properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(E)-3-iodoprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2+/t14-,15+,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQLIPQFXVKRKJ-UNSMHXHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2C/C=C/I)C[C@@H]1C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027571
Record name Altropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Positron emission tomography (PET) cameras are expensive and scarce, and the tests are non-reimbursable. A less costly and more available test such as a single photon emission computed tomography (SPECT) may be helpful in the diagnosis of early or atypical Parkinson's disease (PD) if its sensitivity is comparable to a PET scan. Altropane is an iodinated form of the N-allyl analog of WIN 35,428 which acts as a dopamine transport inhibitor. When radiolabeled with the gamma emitting isotope [123I], altropane serves as a SPECT ligand with high affinity and selectivity for the dopamine transporter. It is a good marker for dopamine neurons and is useful in detecting PD.
Record name Altropane
Source DrugBank
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Product Name

Altropane

CAS RN

180468-34-2
Record name Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(2E)-3-iodo-2-propen-1-yl]-8-azabicyclo[3.2.1]octane-2-carboxylate
Source CAS Common Chemistry
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Record name Altropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altropane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04947
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Altropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALTROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
897
Citations
TJ Spencer, J Biederman, BK Madras, DD Dougherty… - Biological …, 2007 - Elsevier
… This study used a highly selective radioactive ligand ( 11 C-altropane) and PET to examine … ADHD, used a highly specific radioligand (altropane) that selectively binds to the DAT and …
Number of citations: 211 www.sciencedirect.com
M Marquie, JJ Locascio, DM Rentz, JA Becker… - Alzheimer's research & …, 2014 - Springer
… We explored these relations with altropane (2β-carbomethoxy-… ) [18] makes altropane a specific marker of dopamine neurons, … In this study we measured 11 C-altropane PET retention to …
Number of citations: 35 link.springer.com
AJ Fischman, AA Bonab, JW Babich, EP Palmer… - Synapse, 1998 - Wiley Online Library
… (SPECT) with [123I]altropane was used to measure DAT density in … ]altropane is rapidly converted to polar metabolites. SPECT images in healthy volunteers showed that [123I]altropane …
Number of citations: 148 onlinelibrary.wiley.com
BK Madras, LM Gracz, MA Fahey, D Elmaleh… - Synapse, 1998 - Wiley Online Library
… ]altropane (… altropane in postmortem tissue of normal human brain and compare the findings to Parkinson’s diseased brain. In homogenates of human brain putamen, [125I]altropane …
Number of citations: 77 onlinelibrary.wiley.com
AJ Fischman, AA Bonab, JW Babich, E Livni… - Synapse, 2001 - Wiley Online Library
… that radiolabeling Altropane with [11C] or [18F… Altropane as a PET ligand was developed and PET studies were performed in normal rhesus monkeys. The results indicate that Altropane …
Number of citations: 54 onlinelibrary.wiley.com
BK Madras, PC Meltzer, AY Liang, DR Elmaleh… - Synapse, 1998 - Wiley Online Library
… of altropane to monkey striatum is described. Subsequent articles in this series report the brain distribution of altropane in vitro, after intravenous injection, and [125I]altropane binding in …
Number of citations: 57 onlinelibrary.wiley.com
BK Madras, LM Gracz, PC Meltzer, AY Liang… - Synapse, 1998 - Wiley Online Library
… Our first report in this series (I) describes the binding properties of altropane in tissue homogenates of monkey brain. Altropane bound to the dopamine transporter with high affinity and …
Number of citations: 49 onlinelibrary.wiley.com
HH Fernandez, JH Friedman, AJ Fischman… - Medical Science …, 2001 - medscimonit.com
… reduction of tracer uptake contralateral to their parkinsonian side on altropane SPECT scans. Conclusion: Altropane SPECT may be an accessible and sensitive imaging modality for …
Number of citations: 32 ftp.medscimonit.com
TJ Spencer, BK Madras, AA Bonab, DD Dougherty… - Biological …, 2010 - Elsevier
BACKGROUND: Armodafinil, prescribed principally to treat narcolepsy, is undergoing assessment of therapeutic potential for other neuropsychiatric disorders and medical conditions. …
Number of citations: 24 www.sciencedirect.com
JA Gleave, TH Farncombe, C Saab… - Nuclear medicine and …, 2011 - Elsevier
… I]altropane), to assess the DAT levels in the 6-hydroxydopamine rat model of Parkinson's disease. We sought to assess if the right to left [ 123 I]altropane … if the [ 123 I]altropane ratio was …
Number of citations: 16 www.sciencedirect.com

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